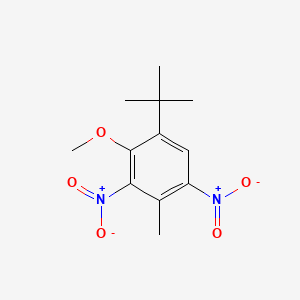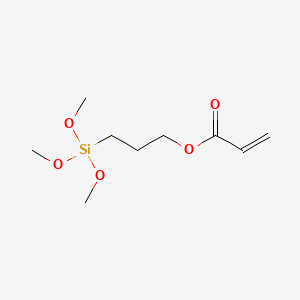
5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole
Übersicht
Beschreibung
5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trichlorophenol and 5,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Coupling Reaction: The key step in the synthesis is the coupling reaction between 2,4,5-trichlorophenol and 5,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole, which forms the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, altering their activity and affecting cellular processes.
Modulation of Signaling Pathways: The compound may influence signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: This compound shares a similar core structure but lacks the 2,4,5-trichlorophenoxy group.
4-(2,4,5-Trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole: This compound is similar but does not have the 5,7-dichloro substitution.
Uniqueness
5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both the 5,7-dichloro and 2,4,5-trichlorophenoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and specificity in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
4,6-dichloro-7-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl5F3N2O/c15-4-1-6(17)9(3-5(4)16)25-12-8(19)2-7(18)10-11(12)24-13(23-10)14(20,21)22/h1-3H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICHNHPPUQIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212822 | |
| Record name | 4,6-Dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-99-2 | |
| Record name | 5,7-Dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63405-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063405992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current regulatory standards for DTTB in textiles?
A1: In Japan, the use of DTTB in textiles is regulated by the "Act on the Control of Household Products Containing Harmful Substances." The regulation sets a maximum allowable limit for DTTB in textiles at 30 μg/g. [, ]
Q2: What analytical challenges exist in quantifying DTTB in textiles, and how have researchers addressed them?
A2: Traditional analytical methods for DTTB quantification relied on derivatization using dimethyl sulfate, a potential carcinogen. [] Researchers have developed an improved GC-MS method using the safer reagent phenyltrimethylammonium hydroxide for derivatization. [] Additionally, matrix effects during analysis were minimized by introducing polyethylene glycol 300 (PEG) as an analyte protectant, improving the accuracy of DTTB quantification in textile samples. []
Q3: How effective and reliable is the newly developed GC-MS method for DTTB analysis in textiles?
A3: The developed GC-MS method, utilizing phenyltrimethylammonium hydroxide derivatization and PEG as an analyte protectant, demonstrated high accuracy (70-120%) and precision (repeatability <10%, reproducibility <15%) when validated across six different laboratories. [] The method's limit of quantitation for DTTB was determined to be 0.72 μg/g, significantly lower than the regulatory limit of 30 μg/g, ensuring reliable detection and quantification. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)



![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)





